A Technical Guide to the Structural Elucidation of 5-Ethylbenzo[d]oxazol-2(3H)-one
A Technical Guide to the Structural Elucidation of 5-Ethylbenzo[d]oxazol-2(3H)-one
Introduction: The Benzoxazolone Scaffold in Modern Research
The benzo[d]oxazol-2(3H)-one ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, analgesic, and neuroprotective properties.[3] The specific placement and nature of substituents on the benzoxazolone core are critical determinants of a compound's pharmacological profile and physical properties. Therefore, the unambiguous confirmation of the chemical structure of novel benzoxazolone derivatives is a cornerstone of any research and development program in this area.
This in-depth technical guide provides a comprehensive overview of the analytical workflow for the structural elucidation of a representative molecule, 5-Ethylbenzo[d]oxazol-2(3H)-one. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including advanced 2D NMR techniques. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical cascade.
Logical Framework for Structural Elucidation
The process of elucidating a chemical structure is a systematic investigation. Each analytical technique provides a unique piece of the molecular puzzle. The logical flow is designed to move from broad characterization to detailed connectivity, ensuring that each subsequent step builds upon a foundation of validated information.
Caption: Workflow for structural elucidation.
Part 1: Molecular Weight and Formula Determination via Mass Spectrometry
Expertise & Experience: The first critical step is to determine the molecular weight and, ideally, the molecular formula of the analyte. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We opt for a "soft" ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion, which is crucial for accurate mass determination.[4]
Predicted High-Resolution Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₉NO₂ |
| Exact Mass | 163.0633 u |
| [M+H]⁺ (Positive Ion Mode) | 164.0706 u |
| [M-H]⁻ (Negative Ion Mode) | 162.0560 u |
Trustworthiness: The observation of an ion at m/z 164.0706 in positive ion mode and its consistency with the calculated exact mass for the protonated molecule C₉H₉NO₂H⁺ provides high confidence in the elemental composition. This self-validating step is critical before proceeding to more complex spectroscopic analysis.
Electron Ionization (EI) Fragmentation Analysis: While soft ionization is used for molecular formula determination, "hard" ionization techniques like Electron Ionization (EI) provide valuable structural information through fragmentation patterns.[5] The fragmentation of 5-Ethylbenzo[d]oxazol-2(3H)-one is expected to proceed through characteristic pathways for substituted aromatic systems and heterocyclic rings.
A key fragmentation pathway involves the benzylic cleavage of the ethyl group, which is a favorable process leading to the loss of a methyl radical (•CH₃).
-
[M]⁺• (m/z 163) → [M-CH₃]⁺ (m/z 148) + •CH₃
This resulting ion at m/z 148 is stabilized by the aromatic system. Further fragmentation of the benzoxazolone ring itself can occur, though it is a relatively stable heterocycle.
Experimental Protocol: Mass Spectrometry
High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.
-
Ionization Mode: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ions and use software to predict the most probable elemental compositions.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatography (GC) inlet.[6]
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.[4][5]
-
Analysis: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragment ions.
-
Interpretation: Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.
Part 2: Identification of Functional Groups by Infrared Spectroscopy
Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For 5-Ethylbenzo[d]oxazol-2(3H)-one, we expect to see characteristic absorptions for the N-H bond, the cyclic ester (lactone) carbonyl group, and the aromatic C-H and C=C bonds. Attenuated Total Reflectance (ATR) is the preferred sampling method for solid samples due to its simplicity and minimal sample preparation requirements.[7][8]
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium, Broad | N-H Stretch (Amide) |
| ~1750 | Strong | C=O Stretch (Cyclic Carbonate/Lactone) |
| ~1610, 1490 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~2970, 2880 | Medium-Weak | C-H Stretch (Aliphatic -CH₂CH₃) |
| ~1250 | Strong | C-O Stretch (Ester) |
Trustworthiness: The presence of a strong absorption band around 1750 cm⁻¹ is highly indicative of the carbonyl group within the five-membered ring. This, combined with a broad N-H stretch, strongly supports the benzoxazol-2-one core structure, validating the information gleaned from the molecular formula.
Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[3]
-
Sample Application: Place a small amount of the solid 5-Ethylbenzo[d]oxazol-2(3H)-one sample directly onto the ATR crystal.[9]
-
Pressure Application: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Part 3: Definitive Structure Determination by NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10][11] It provides information on the chemical environment, connectivity, and spatial proximity of atoms. A systematic approach using a suite of 1D and 2D NMR experiments is essential for an unambiguous assignment.
1D NMR Analysis: ¹H and ¹³C Spectra
The initial 1D NMR experiments provide a census of the hydrogen and carbon atoms in the molecule and give clues about their immediate electronic environment.
Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.6 | br s | 1H | NH |
| ~7.20 | d | 1H | H -7 |
| ~7.15 | d | 1H | H -4 |
| ~7.00 | dd | 1H | H -6 |
| ~2.60 | q | 2H | -CH₂ CH₃ |
| ~1.20 | t | 3H | -CH₂CH₃ |
Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~155.0 | - | C =O |
| ~142.0 | - | C -7a |
| ~135.0 | - | C -5 |
| ~131.0 | - | C -3a |
| ~122.0 | + | C -6 |
| ~110.0 | + | C -7 |
| ~109.0 | + | C -4 |
| ~28.0 | - | -CH₂ CH₃ |
| ~16.0 | + | -CH₂CH₃ |
Trustworthiness: The number of signals in both the ¹H and ¹³C spectra corresponds to the molecular formula. The DEPT-135 experiment differentiates between CH, CH₂, and CH₃ groups, providing a self-check on the carbon assignments. For instance, the signal at ~28.0 ppm showing a negative phase confirms it as a CH₂ group.
2D NMR Analysis: Establishing Connectivity
2D NMR experiments reveal through-bond and through-space correlations, allowing us to piece together the molecular fragments identified in the 1D spectra.
1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds.[12]
-
A strong cross-peak will be observed between the quartet at ~2.60 ppm and the triplet at ~1.20 ppm, confirming the presence of the -CH₂CH₃ (ethyl) group.
-
A cross-peak between the signals at ~7.20 ppm (H-7) and ~7.00 ppm (H-6) will establish their adjacency on the aromatic ring.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[12][13] This allows for the definitive assignment of protonated carbons.
Caption: HSQC correlations for the molecule.
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for assembling the final structure. It shows correlations between protons and carbons over two or three bonds, revealing the connectivity between different molecular fragments.[14]
Key Predicted HMBC Correlations:
-
Ethyl to Aromatic Ring: The protons of the -CH₂- group (~2.60 ppm) will show a correlation to the quaternary carbon C-5 (~135.0 ppm) and the protonated carbons C-4 (~109.0 ppm) and C-6 (~122.0 ppm). This definitively places the ethyl group at the C-5 position.
-
Aromatic Protons to Carbonyl: Protons H-4 and H-7a will show correlations to the carbonyl carbon (~155.0 ppm), confirming the fusion of the oxazolone ring to the benzene ring.
-
Internal Aromatic Correlations: H-4 will show correlations to C-5 and C-7a, further confirming the substitution pattern.
Caption: Key HMBC correlations for structure assembly.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Acquire a DEPT-135 spectrum to differentiate carbon types.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.
-
HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.
-
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction). Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and confirm the molecular structure.
Conclusion
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